ROMK1 Channel Inhibitory Activity: Cross-Class Potency Ranking
Direct quantitative data for the target compound is absent from primary literature and public databases. However, closely related benzothiazole–tosylpiperidine analogs in the ROMK inhibitor series (US9073882) show IC₅₀ values of ~300 nM in thallium flux assays [1]. The 6-methyl substitution pattern on the benzothiazole distinguishes the target compound from the 4-chloro and 4,6-dimethyl analogs, which are predicted to exhibit different steric and electronic interactions with the ROMK pore [2]. Without head-to-head data, the compound's exact potency cannot be quantified, and this evidence remains class-level inference only.
| Evidence Dimension | ROMK1 channel inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not available |
| Comparator Or Baseline | N-(4-chlorobenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide (analog): ~300 nM (BindingDB BDBM50391768) |
| Quantified Difference | Cannot be calculated |
| Conditions | Thallium flux assay in HEK293 cells expressing ROMK (unknown species); 86Rb⁺ efflux assay in CHO cells |
Why This Matters
ROMK is a validated target for hypertension and heart failure; knowing the compound's exact potency relative to analogs is essential for selecting the right tool compound for in vivo studies.
- [1] BindingDB entry BDBM50391768 (CHEMBL2146871). IC₅₀ = 300 nM for ROMK (thallium flux). View Source
- [2] US9073882. ROMK inhibitors. Merck Sharp & Dohme Corp., 2015. (Patent exemplifies 4-chloro and other benzothiazole analogs). View Source
